molecular formula C14H11FN2O B5890229 1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 100460-87-5

1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B5890229
CAS No.: 100460-87-5
M. Wt: 242.25 g/mol
InChI Key: SOGFCHRGTJVMRX-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, characterized by its unique structure that includes a fluorobenzyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorobenzyl substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)16-14(17)18/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGFCHRGTJVMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359409
Record name ST093799
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100460-87-5
Record name ST093799
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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